5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
CAS No.:
Cat. No.: VC17651734
Molecular Formula: C12H11N3S
Molecular Weight: 229.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3S |
|---|---|
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
| Standard InChI | InChI=1S/C12H11N3S/c1-7-3-4-9-8(2)6-11-13-14-12(16)15(11)10(9)5-7/h3-6H,1-2H3,(H,14,16) |
| Standard InChI Key | HJSNTFUNFAINKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 5,8-dimethyl- triazolo[4,3-a]quinoline-1-thiol combines a quinoline ring fused with a triazole moiety. The quinoline system provides a planar aromatic structure conducive to π-π stacking interactions, while the triazole ring introduces nitrogen-rich heterocyclic character, enhancing hydrogen-bonding capabilities. The methyl groups at positions 5 and 8 contribute to hydrophobicity, potentially improving membrane permeability, and the thiol (-SH) group at position 1 offers reactivity for further functionalization or direct biomolecular interactions .
Key physicochemical properties inferred from analogous compounds include:
-
Molecular weight: ~285 g/mol (calculated based on C₁₃H₁₁N₃S)
-
Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
-
pKa: The thiol group likely has a pKa of ~10–12, making it reactive under basic conditions .
Synthesis Methods and Optimization
Core Scaffold Construction
The synthesis of triazoloquinoline derivatives typically begins with functionalized quinolone precursors. For example, 7-hydroxy-3,4-dihydro-2(1H)-quinolone has been used as a starting material for analogous compounds, undergoing alkylation or acylation to introduce substituents . In the case of 5,8-dimethyl- triazolo[4,3-a]quinoline-1-thiol, methylation at the 5- and 8-positions would likely occur early in the synthesis via Friedel-Crafts alkylation or nucleophilic aromatic substitution, followed by cyclization to form the triazole ring .
Thiol Group Incorporation
The thiol functionality can be introduced through:
-
Cyclocondensation: Reaction of thiosemicarbazides with carbonyl compounds under acidic conditions, as demonstrated in the synthesis of triazole-thiol analogs .
-
Nucleophilic displacement: Replacement of a leaving group (e.g., halogen) with a thiolate anion, often using reagents like sodium hydrosulfide (NaSH) .
A representative synthetic pathway is outlined below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Methylation of quinolone | Methyl iodide, K₂CO₃, DMF | 65–75 | |
| 2 | Cyclization to triazole | Hydrazine hydrate, EtOH, Δ | 70–80 | |
| 3 | Thiolation | NaSH, DMSO, 80°C | 50–60 |
Optimization strategies include solvent selection (e.g., DMSO for improved thiolate solubility) and temperature control to minimize side reactions such as disulfide formation .
Biological Activities and Mechanisms of Action
Antimicrobial Effects
The thiol group enhances antimicrobial activity by coordinating with metal ions in microbial enzymes. For instance, triazole-thiol derivatives show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .
Anticonvulsant Activity
Structurally related 8-alkoxy-triazoloquinolines demonstrate efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ED₅₀ values of 25–30 mg/kg . The methyl and thiol substituents in 5,8-dimethyl-[1, triazolo[4,3-a]quinoline-1-thiol may similarly modulate GABAergic pathways or voltage-gated ion channels.
Comparative Analysis with Structural Analogs
5,8-Dimethyl-[1,2,] triazolo[4,3-a]quinoline-1-thiol is expected to exhibit intermediate potency, balancing hydrophobicity (from methyl groups) and reactivity (from thiol).
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 60%.
-
In Vivo Toxicology: Assess acute and chronic toxicity in rodent models.
-
Target Identification: Use CRISPR screening to identify novel biomolecular targets.
-
Formulation Studies: Explore liposomal or dendrimer-based delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume